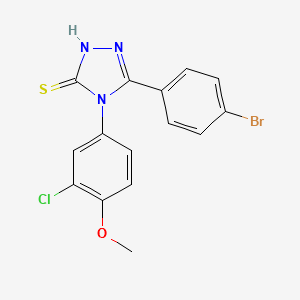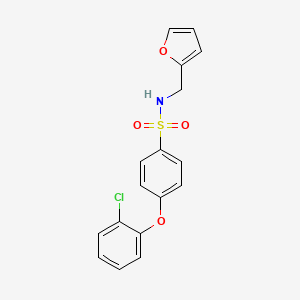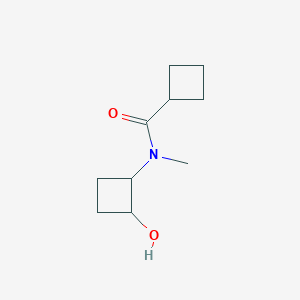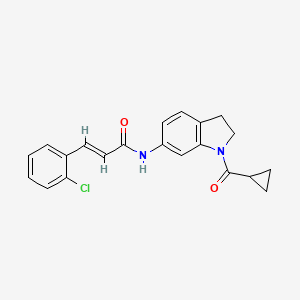
Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as BRD0705, is a chemical compound used in scientific research. It is a member of the carbamate family of compounds and has been found to have potential applications in the field of drug discovery.
Mécanisme D'action
Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate works by binding to the ATP-binding site of CK2, thereby inhibiting its activity. This results in the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. The exact mechanism of action of this compound is still being studied and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate is that it is relatively easy to synthesize and has a high purity when recrystallized. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the potential side effects of this compound.
Orientations Futures
There are several potential future directions for research on Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate. One area of focus could be on improving the solubility of the compound, which would make it more versatile for use in different experiments. Additionally, further research is needed to fully understand the potential side effects of this compound and to determine its efficacy in the treatment of different diseases. Another potential direction for research could be on identifying other protein kinases that this compound may inhibit, which could lead to the discovery of new therapeutic targets.
Méthodes De Synthèse
The synthesis of Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate involves the reaction of 2-bromoaniline and 4-methyl-2-pyridylamine with tert-butyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and results in the formation of this compound. The yield of the reaction is typically around 50% and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
Tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate has been found to have potential applications in the field of drug discovery. It has been identified as a potential inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Inhibition of CK2 has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
tert-butyl N-(2-bromophenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKVORZIBBHZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2=CC=CC=C2Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2581346.png)
![4-{Methyl[(thiophen-2-yl)methyl]amino}benzaldehyde](/img/structure/B2581347.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide](/img/structure/B2581350.png)

![6-Oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2581352.png)


![(E)-3-(but-2-en-1-yl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581358.png)
![Cyclohex-3-en-1-yl-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2581360.png)

![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)
